molecular formula C26H50N2O3 B231816 5-Diazo-4-oxonorvaline CAS No. 17808-06-9

5-Diazo-4-oxonorvaline

Cat. No.: B231816
CAS No.: 17808-06-9
M. Wt: 157.13 g/mol
InChI Key: FMHPSVZSLZOGKT-BYPYZUCNSA-N
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Description

Significance of Diazo Compounds as Biochemical Probes and Enzyme Inhibitors

Diazo compounds, characterized by the presence of a diazo group (R₂C=N₂), are recognized for their broad and tunable reactivity, making them valuable reagents for chemical biologists. nih.govraineslab.comnih.govresearchgate.net While the simplest diazo compounds like diazomethane (B1218177) are highly reactive and toxic, "stabilized" diazo compounds have been developed that are compatible with living systems. nih.govraineslab.com This stability arises from the delocalization of electrons on the α-carbon to an adjacent functional group. nih.govraineslab.com

The utility of diazo compounds in a biological context is underscored by their presence in natural products, which indicates their metabolic stability. nih.govnih.govresearchgate.net They have been effectively employed as chemical probes to facilitate the modification of proteins and nucleic acids. nih.govraineslab.comnih.govresearchgate.net One key application is in photoaffinity labeling, where irradiation with ultraviolet light causes the diazo group to form a highly reactive carbene, which can then covalently bind to nearby molecules, allowing for the mapping of molecular interactions. nih.gov

Diazo compounds also serve as potent enzyme inhibitors. Their ability to alkylate various functional groups, including carboxylic acids, allows them to target and modify the active sites of enzymes. raineslab.comresearchgate.net This reactivity has been harnessed to study the mechanisms of various enzymes, particularly those involved in amino acid metabolism.

Historical Context of 5-Diazo-4-oxonorvaline Research Trajectory

The exploration of diazo-containing amino acid analogs as enzyme inhibitors has a rich history. Natural products like azaserine (B1665924) and 6-diazo-5-oxo-norleucine (B1614673) (DON), both isolated from Streptomyces cultures, were among the first such compounds to be studied for their antibiotic and tumor-inhibiting properties. nih.gov These compounds were found to be effective inhibitors of amidotransferases, enzymes crucial for purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov

Building on this foundation, this compound (DONV) emerged as a reactive analog of asparagine. nih.gov Early research in the late 1960s demonstrated its ability to specifically inactivate L-asparaginase and inhibit the growth of tumor cells that depend on asparagine for their proliferation. nih.gov Subsequent studies in the 1970s further elucidated its mechanism of action, showing that it acts as both a substrate and an irreversible inhibitor of L-asparaginase. nih.gov Research also focused on its covalent interaction with the enzyme's active site. nih.gov By the early 1990s, detailed studies involving radiolabeled DONV pinpointed its binding site on human leukocyte glycoasparaginase, revealing that it forms a covalent bond with the N-terminal threonine residue. nih.gov This body of research solidified DONV's status as a specific and potent tool for studying asparagine-metabolizing enzymes.

Overview of this compound's Role in Chemical Biology

The primary role of this compound in chemical biology is as a specific inhibitor of enzymes that utilize asparagine as a substrate. Its structural similarity to asparagine allows it to bind to the active sites of these enzymes, leading to irreversible inactivation. This property has been instrumental in several areas of research:

Enzyme Mechanism Studies: DONV has been crucial in identifying the catalytic residues and understanding the reaction mechanisms of various enzymes. For instance, it was used to label the active site of human leukocyte glycoasparaginase, confirming the role of the N-terminal threonine as the catalytic nucleophile. nih.govebi.ac.uk It has also been used to study the active site of L-asparaginase, an enzyme used in leukemia treatment. nih.govraineslab.com

Investigating Cellular Processes: By inhibiting specific enzymes, DONV has been used to probe the roles of these enzymes in cellular pathways. For example, it has been used to investigate the involvement of transglutaminase in receptor-mediated endocytosis. pnas.org It has also been employed to study the cell-cycle inhibitory effects of L-asparaginase from Helicobacter pylori. plos.org

Antitumor Research: Due to its ability to inhibit the growth of asparagine-dependent tumors, DONV has been a subject of interest in cancer research. nih.govraineslab.comwisc.eduresearchgate.net It serves as a lead compound and a tool to understand the metabolic vulnerabilities of certain cancer cells.

Table 1: Key Enzymes Inhibited by this compound

EnzymeOrganism/TissueResearch Focus
L-AsparaginaseEscherichia coli, HumanAntitumor agent, active site characterization. nih.govnih.govacs.org
GlycoasparaginaseHuman LeukocytesActive site labeling, mechanism of inactivation. nih.gov
Glutaminase-AsparaginasePseudomonas 7ACovalent inhibition, catalytic mechanism. researchgate.net
γ-Glutamyl TranspeptidaseRat KidneyInactivation studies, binding site location. pnas.org
TransglutaminaseNormal Rat Kidney CellsRole in receptor-mediated endocytosis. pnas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17808-06-9

Molecular Formula

C26H50N2O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2S)-2-amino-5-diazo-4-oxopentanoic acid

InChI

InChI=1S/C5H7N3O3/c6-4(5(10)11)1-3(9)2-8-7/h2,4H,1,6H2,(H,10,11)/t4-/m0/s1

InChI Key

FMHPSVZSLZOGKT-BYPYZUCNSA-N

SMILES

C(C(C(=O)O)N)C(=O)C=[N+]=[N-]

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)C=[N+]=[N-]

Canonical SMILES

C(C(C(=O)O)N)C(=O)C=[N+]=[N-]

Synonyms

5-diazo-4-oxonorvaline
5-diazo-4-oxonorvaline, (D)-isome

Origin of Product

United States

Molecular Characteristics and Reactivity Profile of 5 Diazo 4 Oxonorvaline

Structural Features of 5-Diazo-4-oxonorvaline Imparting Biochemical Reactivity

The biochemical activity of this compound is intrinsically linked to two key functional groups in its structure: the diazo group and the keto group. These moieties are central to its ability to act as an irreversible inhibitor of specific enzymes. cymitquimica.comnih.gov

The diazo group (–N=N–) is the primary source of this compound's potent biochemical reactivity. ontosight.aicymitquimica.com Diazo compounds, in general, possess broad and tunable reactivity, making them valuable as chemical probes in biological systems. researchgate.netnih.gov The diazo group in a stabilized form, as seen in DONV, can act as a chemoselective agent. nih.gov Its reactivity stems from the ability of the terminal nitrogen to act as a leaving group (as N₂) following protonation or interaction with a Lewis acid, which generates a highly reactive carbene or a diazonium species. nih.gov

In biological environments, such as the active site of an enzyme, the diazo group can react with nucleophilic residues. ontosight.ai This interaction leads to the formation of a stable covalent bond between the inhibitor and the enzyme, a process often referred to as covalent inhibition or modification. ontosight.airesearchgate.netnih.gov For instance, DONV has been shown to form a covalent α-ketone ether linkage with the N-terminal threonine residue of human glycosylasparaginase, which serves as the enzyme's catalytic nucleophile. oup.com This covalent attachment results in irreversible inactivation of the enzyme. nih.govoup.com Studies on enzymes like Pseudomonas 7A glutaminase-asparaginase have provided clear evidence of covalent modification by DONV, with electron density maps showing a connection between the inhibitor and active site residues like threonine and tyrosine. researchgate.netnih.gov

The ketone (or oxo) group at the 4-position of the norvaline backbone also plays a critical role in the molecule's interaction with enzymes. ontosight.aicymitquimica.com This functional group contributes to the molecule's electronic properties and its ability to participate in specific chemical reactions. One key characteristic is its potential to undergo keto-enol tautomerization. cymitquimica.comresearchgate.net This process can influence the molecule's conformation and reactivity within the constrained environment of an enzyme's active site.

Furthermore, the keto group is susceptible to nucleophilic addition reactions. cymitquimica.com Within an enzyme active site, nucleophilic amino acid residues can attack the carbonyl carbon of the keto group. This interaction is often a crucial step in the binding and positioning of the inhibitor before the subsequent, irreversible reaction of the diazo group. The interplay between the keto group's interactions and the diazo group's covalent modification capacity is fundamental to the inhibitory mechanism of DONV against target enzymes like L-asparaginase. cymitquimica.comnih.gov

The Diazo Group: Its Electrophilic Nature and Reactivity in Biological Milieus

This compound as a Bioisostere and Asparagine Analog

The biological specificity of this compound is derived from its ability to act as a bioisostere, or a structural mimic, of the natural amino acid L-asparagine. nih.govnih.gov This mimicry allows it to be recognized and bound by enzymes that normally process asparagine. nih.govplos.org

This compound is structurally analogous to L-asparagine, which enables it to fit into the active site of asparagine-dependent enzymes. wisc.edunih.govraineslab.com The molecule possesses sufficient conformational flexibility, with four rotatable bonds, allowing it to adopt a three-dimensional shape that resembles the transition state of the natural substrate, asparagine, during enzymatic hydrolysis. echemi.com This structural and electronic resemblance makes it a "suicide inhibitor," where the enzyme recognizes it as a substrate, initiates the catalytic process, and becomes irreversibly inactivated by the reactive diazo group. plos.orgunimore.it Its utility as an asparagine analog is highlighted by its use in inhibiting L-asparaginase to prevent asparagine degradation in serum samples during clinical assays. nih.gov

Mechanistic Elucidation of 5 Diazo 4 Oxonorvaline S Enzyme Inhibition

Inhibition of L-Asparaginases by 5-Diazo-4-oxonorvaline

This compound acts as a specific suicidal inhibitor of glutaminase-asparaginases, making it a valuable tool for labeling active sites and studying enzyme kinetics. plos.org The inactivation of the enzyme by this asparagine analog is a critical aspect of its function and has been characterized through various kinetic and structural studies.

Kinetic Characterization of Irreversible Inactivation by this compound

The inactivation of L-asparaginase by this compound follows pseudo-first-order kinetics. nih.gov Studies on human leukocyte glycoasparaginase have determined the inhibitory constant (Ki) to be 80 µM and the second-order rate constant to be 1.25 x 10³ M⁻¹ min⁻¹ at a pH of 7.5. nih.gov The natural substrate of the enzyme, aspartylglucosamine, competitively protects against this inactivation, indicating that DONV binds at or near the active site. nih.gov The covalent incorporation of radiolabeled [5-¹⁴C]diazo-4-oxo-L-norvaline has been shown to directly parallel the loss of enzymatic activity, confirming the irreversible nature of the inhibition. nih.gov

Kinetic ParameterValueEnzyme SourcepH
Inhibitory Constant (Ki) 80 µMHuman Leukocyte Glycoasparaginase7.5
Second-order Rate Constant 1.25 x 10³ M⁻¹ min⁻¹Human Leukocyte Glycoasparaginase7.5

Covalent Adduct Formation within the Active Site of L-Asparaginase

The irreversible inhibition by this compound is a result of the formation of a stable covalent bond with key residues within the active site of L-asparaginase.

The primary catalytic nucleophile in many L-asparaginases is a threonine residue located at the N-terminus of one of its subunits. nih.govoup.com In the case of human leukocyte glycoasparaginase, mass spectrometry analysis has revealed that the reacting group of this compound, 4-oxo-L-norvaline, forms an α-ketone ether linkage with the hydroxyl group of the N-terminal threonine. nih.gov Similarly, studies on Pseudomonas 7A glutaminase-asparaginase (PGA) have provided strong evidence that Threonine 20 (Thr20) is the primary catalytic nucleophile. researchgate.netnih.gov Interestingly, in PGA, continuous electron density was observed connecting the inhibitor to both Thr20 and Tyrosine 34 (Tyr34), suggesting a role for Tyr34 in catalysis as well and an unusual catalytic triad (B1167595) of Thr-Tyr-Glu. researchgate.netnih.gov While threonine is a common target, in some enzymes like E. coli asparaginase (B612624), an inhibitor is thought to bind to a serine residue located elsewhere in the enzyme. pnas.org

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.orglibretexts.org In the context of enzymology, it allows for the visualization of how inhibitors like this compound bind to the active site of an enzyme. sci-hub.sehilarispublisher.com For Pseudomonas 7A glutaminase-asparaginase, crystals were reacted with DONV, and the resulting structures were refined. researchgate.netnih.gov Difference Fourier electron density maps clearly demonstrated that DONV inactivates the enzyme through covalent inhibition. researchgate.netnih.gov These crystallographic studies have been instrumental in identifying the specific amino acid residues involved in binding the inhibitor and have provided a detailed picture of the covalent adduct formed within the active site. researchgate.netnih.gov

This compound is an analog of asparagine and exhibits specificity for asparagine-dependent processes. nih.gov In contrast, 6-diazo-5-oxo-L-norleucine (DON), a glutamine analog, is a potent inhibitor of glutamine-metabolizing enzymes. researchgate.net Studies with glutaminase-asparaginase from Achromobacteraceae have shown that DON irreversibly inactivates the enzyme at very low concentrations. researchgate.net Conversely, this compound is a poorer inhibitor of this particular enzyme and is actually hydrolyzed by it. researchgate.net This differential inhibition highlights the specificity of these analogs for their respective amino acid targets. The ability of asparagine to rescue cell proliferation in the absence of glutamine further underscores the distinct roles and metabolic pathways of these two amino acids. nih.gov

AnalogTarget Amino AcidEffect on Achromobacteraceae Glutaminase-Asparaginase
This compound (DONV) AsparaginePoorer inhibitor, hydrolyzed by the enzyme
6-diazo-5-oxo-L-norleucine (DON) GlutamineIrreversible inactivation at low concentrations
Structural Biology Approaches (e.g., X-ray Crystallography) to Visualize this compound-Enzyme Complexes

Impact of Chemical Environment on this compound-Mediated Enzyme Inactivation (e.g., Dimethyl Sulfoxide (B87167) Effects)

The chemical environment can significantly influence the rate of enzyme inactivation by this compound. The presence of dimethyl sulfoxide (DMSO) has been shown to have a notable effect. nih.govresearchgate.net At concentrations of DMSO that reduce the catalytic decomposition of DONV, the rate of covalent attachment to L-asparaginase increases. nih.govresearchgate.net For instance, in 55% DMSO, L-asparaginase is inactivated by DONV (0.05 M) with a half-life of just twelve seconds. nih.govresearchgate.net In an aqueous buffer, the rate of DONV decomposition is increased three-fold in the presence of the nucleophile hydroxylamine, which also protects the enzyme from inactivation by DONV in the presence of DMSO. nih.govresearchgate.net This demonstrates that the solvent environment can modulate the reactivity of DONV and its interaction with the enzyme's active site.

Inhibition of Transglutaminases by this compound Derivatives

This compound (DONV) and its analogs have been utilized as chemical probes to investigate the function of transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues in proteins.

Affinity labeling is a technique used to identify and characterize the active site of an enzyme. This strategy employs a molecule that structurally resembles the enzyme's substrate but contains a reactive group capable of forming a stable, covalent bond with a nearby amino acid residue in the active site. Derivatives of this compound serve as effective affinity labels for transglutaminases due to their structural similarity to glutamine substrates.

One such derivative, N-benzyloxycarbonyl-5-diazo-4-oxonorvaline p-nitrophenyl ester, has been successfully used as an affinity label for transglutaminase. pnas.org The design of this molecule incorporates a recognition element that directs it to the glutamine-binding site of the enzyme. Once positioned, the highly reactive diazo group can covalently modify a nucleophilic residue within the active site, thereby "labeling" it. This approach has been instrumental in confirming the role of transglutaminase in specific cellular processes, such as receptor-mediated endocytosis. pnas.org

The inhibitory action of this compound derivatives on transglutaminases is typically irreversible. This is achieved through the formation of a covalent bond between the inhibitor and the enzyme, which permanently inactivates it. The diazo functional group is central to this mechanism. Upon binding to the active site, the diazo moiety can be protonated, leading to the formation of a highly reactive diazonium ion. This intermediate is then susceptible to nucleophilic attack by an amino acid residue in the enzyme's active site, resulting in the release of nitrogen gas and the formation of a stable covalent adduct.

Inhibiting transglutaminase activity with DONV analogs leads to distinct biochemical consequences, providing evidence for the enzyme's role in various cellular pathways. A notable example is the inhibition of receptor-mediated endocytosis. The clustering and subsequent internalization of α2-macroglobulin in NRK cells, a process dependent on transglutaminase, is effectively blocked by compounds that inhibit the enzyme. pnas.org

The most potent inhibitors of transglutaminase, such as dansylcadaverine (B154855) and the affinity label N-benzyloxycarbonyl-5-diazo-4-oxonorvaline p-nitrophenyl ester, were also the most effective at preventing this clustering and internalization. pnas.org The concentration of these inhibitors required to block the cellular process closely matched the concentration needed to inhibit the enzyme's catalytic activity. This strong correlation provides compelling evidence for the direct participation of transglutaminase in the molecular events of receptor clustering at the cell surface. pnas.org

InhibitorS₀.₅ for Clustering Inhibition (mM)*Notes
N-benzyloxycarbonyl-5-diazo-4-oxonorvaline p-nitrophenyl ester0.15Irreversibly inhibits a fraction of NRK transglutaminase. pnas.org
Dansylcadaverine0.05A potent monoamine inhibitor of transglutaminase. pnas.org
N-trifluoroacetyl-6-diazo-5-oxonorleucine ethyl ester2.5Does not significantly inhibit transglutaminase or clustering. pnas.org

*S₀.₅ is the concentration required to inhibit the formation of 50% of the fluorescent patches of α2-macroglobulin on NRK cells. pnas.org

Irreversible Inhibition Mechanisms and Stereochemical Requirements

Interaction with Other Enzymes and Metabolic Pathways

As an analog of L-asparagine, this compound's reactivity is not limited to transglutaminases. nih.gov It interacts with a range of enzymes, particularly those that recognize and process asparagine.

Amidohydrolases are a broad class of enzymes that cleave amide bonds. The specificity of DONV has been evaluated against several members of this class, revealing a profile centered on asparagine-metabolizing enzymes.

L-Asparaginase: DONV is a well-documented substrate and irreversible inhibitor of L-asparaginase. nih.gov It specifically inactivates the enzyme, a property that has been exploited in studies of asparagine-dependent tumor cells. nih.gov The covalent modification of the enzyme by DONV is enhanced in the presence of dimethyl sulfoxide. nih.gov

Glutaminase-Asparaginases: These enzymes exhibit dual specificity. DONV and its glutamine analog, 6-diazo-5-oxo-L-norleucine (DON), are known to inactivate glutaminase-asparaginase from Pseudomonas 7A through covalent inhibition. researchgate.net Structural studies have shown that DONV binds covalently to active site residues Thr20 and Tyr34. researchgate.net However, it has been noted that the L- and D-isomers of DONV are attacked by the enzyme and are considered poorer inhibitors compared to DON for some glutaminase-asparaginases. researchgate.net

Aspartylglucosaminidase (AGA): DONV is a specific inhibitor of human lysosomal aspartylglucosaminidase (AGA), also known as glycosylasparaginase. uef.fiembopress.orgjulkari.fi It causes inactivation by irreversibly binding to the catalytic threonine (Thr206) residue in the enzyme's active site. uef.fi

EnzymeClassInteraction with DONVReference
TransglutaminaseTransferaseIrreversible inhibition by derivatives. pnas.org
L-AsparaginaseAmidohydrolaseSubstrate and irreversible inhibitor. nih.govnih.gov
Glutaminase-AsparaginaseAmidohydrolaseCovalent inhibitor. researchgate.net
Aspartylglucosaminidase (AGA)AmidohydrolaseSpecific, irreversible inhibitor. uef.fi

The primary mechanism of DONV involves mimicking L-asparagine to target the active sites of asparagine-utilizing enzymes. nih.gov This mode of action inherently creates the potential for off-target interactions with any enzyme that has a binding pocket for asparagine. Its documented activity against L-asparaginase, glutaminase-asparaginase, and aspartylglucosaminidase demonstrates a degree of promiscuity within the family of amidohydrolases. nih.govresearchgate.netuef.fi

The potential for broader, uncharacterized interactions exists. For instance, the related compound 5-hydroxy-4-oxonorvaline (B14161657) (HON) acts as an enzyme-assisted suicide inhibitor of homoserine dehydrogenase, an enzyme outside the amidohydrolase class. researchgate.netnih.gov This suggests that the core chemical scaffold of 4-oxonorvaline derivatives can be adapted to inhibit other classes of enzymes. Therefore, while DONV is considered a specific probe for certain asparagine-dependent enzymes, the possibility of it inhibiting other, uncharacterized metabolic pathways that rely on asparagine or structurally similar molecules cannot be fully discounted.

Biochemical Applications and Research Methodologies Employing 5 Diazo 4 Oxonorvaline

5-Diazo-4-oxonorvaline as an Active Site-Directed Irreversible Probe

As an analogue of L-asparagine, DONV can enter the active site of enzymes that bind asparagine. nih.govraineslab.com Once positioned, the diazo group can be activated by active site residues, leading to the formation of a covalent bond with the enzyme, thereby causing irreversible inhibition. nih.govnih.gov This "suicide inhibition" mechanism makes DONV an effective active site-directed probe, allowing researchers to specifically label and identify key residues involved in substrate binding and catalysis. caltech.edu

The ability of DONV to covalently modify enzymes has been instrumental in mapping the active sites of several key enzymes. By identifying the specific amino acid residues that become labeled by DONV, researchers can gain precise information about the architecture and key features of substrate binding pockets.

One of the primary targets for DONV-based active site mapping is L-asparaginase , an enzyme used in cancer therapy. nih.govraineslab.com DONV has been shown to specifically inactivate L-asparaginase by covalent modification within its active site. nih.govvictoria.ac.nz Another significant example is glycosylasparaginase , an enzyme deficient in the lysosomal storage disorder aspartylglucosaminuria. Studies using DONV were critical in identifying the N-terminal threonine as a key catalytic residue within the enzyme's active site. Similarly, research on γ-glutamyl transpeptidase , a membrane-bound enzyme involved in glutathione (B108866) metabolism, utilized DONV to identify the location of the γ-glutamyl binding site on its light subunit. researchgate.net

EnzymeOrganism/SystemKey Findings from DONV Labeling
L-Asparaginase Escherichia coliIrreversibly inactivates the enzyme, confirming its role as an active-site directed probe. nih.govnih.gov
Glutaminase-Asparaginase Pseudomonas 7ACovalently binds to Thr20 and Tyr34, mapping out the substrate binding and catalytic region. researchgate.net
Glycosylasparaginase Human LysosomesIdentified the N-terminal Threonine as the essential nucleophile in the active site.
γ-Glutamyl Transpeptidase Rat KidneyLabeled the light subunit, locating the γ-glutamyl binding site. researchgate.net

Beyond simply mapping binding pockets, DONV has been a crucial tool for elucidating the step-by-step chemical processes of enzyme catalysis. As both a substrate and an irreversible inhibitor of L-asparaginase, its interactions have provided deep insights into the enzyme's reaction mechanism. nih.govnih.gov

DONV has been particularly valuable in characterizing the catalytic residues of glutaminase-asparaginases. nih.govraineslab.comwisc.edu In a landmark study on Pseudomonas 7A glutaminase-asparaginase, X-ray crystallography of the enzyme complexed with DONV revealed continuous electron density connecting the inhibitor to two different amino acid residues, Threonine 20 (Thr20) and Tyrosine 34 (Tyr34). researchgate.net This finding provided strong evidence that Thr20 acts as the primary catalytic nucleophile that attacks the substrate, while Tyr34 plays a critical role in the catalytic process. This led to the suggestion of an unusual Thr-Tyr-Glu catalytic triad (B1167595) for this enzyme. researchgate.net This detailed characterization demonstrates the power of DONV in uncovering novel enzymatic mechanisms.

EnzymeMechanistic Insight from DONVImplied Catalytic Residues
L-Asparaginase Acts as both a substrate and an irreversible inhibitor, allowing study of the catalytic cycle and subsequent inactivation. nih.govThreonine, Tyrosine
Glutaminase-Asparaginase (Pseudomonas 7A)Covalent modification of two residues revealed an unexpected secondary reaction and a novel mechanism of inactivation. researchgate.netThr20 (Nucleophile), Tyr34, Glu294
γ-Glutamyl Transferase Use of DONV and related diazo compounds helped reveal its tandem mechanism of action. nih.govraineslab.comNot specified in results

Mapping Enzyme Active Sites and Substrate Binding Pockets

Research Tools for Investigating Cellular Metabolism and Signaling Pathways

This compound (DONV) serves as a potent and specific molecular probe in biochemical research, primarily due to its structural resemblance to L-asparagine. This analogy allows it to interact with asparagine-dependent enzymes, making it an invaluable tool for exploring metabolic pathways and cellular signaling cascades that are reliant on this amino acid.

Probing Asparagine Metabolism and its Role in Cellular Processes

This compound is a reactive analog of L-asparagine that has been instrumental in elucidating the metabolic significance of asparagine. nih.gov By acting as a specific inhibitor of key enzymes, DONV allows researchers to create a state of asparagine deprivation and observe the downstream consequences on cellular functions. It effectively interferes with both the synthesis and utilization of asparagine, thereby helping to map the amino acid's role in fundamental processes. researchgate.netnih.gov

A primary target of DONV is L-asparaginase, an enzyme it irreversibly inhibits. nih.govnih.gov This inhibition is crucial for studying cells, particularly certain tumor cells, that have a high dependency on external sources of asparagine for growth and survival. nih.govmdpi.com By blocking L-asparaginase, DONV helps to dissect the mechanisms that make these cells vulnerable to asparagine depletion. nih.gov Research has shown that the inhibition of asparagine-dependent pathways by DONV can halt the biosynthesis of essential macromolecules like DNA, RNA, and proteins. nih.gov Furthermore, DONV has been identified as a specific inhibitor of glycosylasparaginase, an enzyme involved in glycoprotein (B1211001) degradation, highlighting its utility in studying a broader range of asparagine-related metabolic activities. uef.fi

Mechanistic Studies of Cell Cycle Modulation via Asparagine Depletion

The depletion of asparagine is known to cause cell cycle arrest, and this compound has been a key tool in confirming the mechanics of this process. Studies utilizing L-asparaginase from Helicobacter pylori have demonstrated that this enzyme can inhibit the cell cycle in various cell lines. plos.orgnih.gov DONV was used in these studies as a specific inhibitor to prove that the cell cycle arrest was a direct result of the enzyme's asparaginase (B612624) activity and the consequent depletion of asparagine. plos.orgijirset.com

In one key study, bacterial culture filtrate (BCF) containing H. pylori L-asparaginase was shown to inhibit cell proliferation. plos.org When the filtrate was pre-treated with DONV, the L-asparaginase activity was significantly reduced, and consequently, the inhibitory effect on the cell cycle was reversed. plos.orgscispace.com This demonstrated a direct causal link between the enzymatic depletion of asparagine and the modulation of the cell cycle. plos.org

Table 1: Effect of this compound (DONV) on H. pylori L-Asparaginase Activity and Cell Cycle Inhibition

Treatment ConditionL-Asparaginase Activity (U/ml)Reduction in ActivityCell Proliferation (BrdU Incorporation)
Bacterial Culture Filtrate (BCF)0.021N/AInhibited
BCF + DONV0.00576.2%Restored to control levels
Data sourced from a study on Helicobacter pylori L-asparaginase, where DONV was used to inhibit enzyme activity. plos.orgscispace.com

Development of Analytical Methods Utilizing this compound

Beyond its use as a metabolic probe, this compound has been integral to the development of specialized analytical methods in biochemistry, particularly for enzyme assays and the accurate quantification of metabolites.

Alternative Substrate for Enzyme Activity Assays (e.g., L-Asparaginase)

While primarily known as an inhibitor, this compound can also act as a substrate for L-asparaginase. nih.gov This property has been exploited to develop alternative methods for measuring the enzyme's activity. researchgate.net Traditional L-asparaginase assays often rely on measuring the production of ammonia, which can be complex. Assays using DONV as a substrate can be monitored spectrophotometrically, providing a different and sometimes more convenient way to quantify enzyme kinetics. nih.govresearchgate.net The decomposition of DONV by L-asparaginase can be followed to determine reaction rates, offering a valuable alternative to conventional techniques. researchgate.net

Stabilization of Asparagine Levels in Biological Samples for Accurate Measurement

A significant analytical challenge arises when measuring L-asparagine levels in blood serum from patients undergoing therapy with L-asparaginase. nih.gov The enzyme present in the collected sample can continue to hydrolyze asparagine ex vivo, leading to falsely low measurements of the amino acid's concentration. nih.govnih.gov This can obscure the true pharmacodynamic effect of the treatment.

To overcome this, analytical methods have been developed that incorporate an L-asparaginase inhibitor into the blood collection system. nih.gov this compound has proven to be highly effective for this purpose. nih.govraineslab.com By adding DONV to the collection tubes, the L-asparaginase in the sample is immediately inactivated, thereby preserving the endogenous L-asparagine levels for accurate analysis. nih.gov Studies have shown that in the presence of DONV, the recovery of L-asparagine from serum containing active L-asparaginase is greater than 90%, whereas without the inhibitor, recovery can be less than 15%. nih.gov This application of DONV has significantly improved the reliability of monitoring asparagine depletion during cancer therapy. nih.govnih.gov

Table 2: Recovery of L-Asparagine from Serum in the Presence of L-Asparaginase

ConditionL-Asparaginase Concentration (IU/ml)L-Asparagine Recovery
Without Inhibitor≥ 0.01< 15%
With this compound (DONV)Up to 1.0> 90%
Data from a study on the stabilization of L-asparagine in biological samples for accurate measurement. nih.gov

Synthetic Methodologies for 5 Diazo 4 Oxonorvaline and Its Derivatives

General Synthetic Routes for the Preparation of 5-Diazo-4-oxonorvaline

The preparation of diazo compounds has become increasingly straightforward, with several general methods being widely adopted in synthetic chemistry. nih.gov While specific documented syntheses for this compound are proprietary or described in older literature, its structure lends itself to common synthetic approaches for α-diazo ketones.

The most common methods applicable to the synthesis of DONV and other diazo compounds include diazo transfer, diazotization of primary amines, and the decomposition of hydrazones. nih.gov A frequently used method is diazotization, which involves treating a primary amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures to prevent decomposition. For DONV, this would likely involve the synthesis of a precursor molecule, 2-amino-4-oxo-5-aminonorvaline, followed by the diazotization of the terminal amino group. Another powerful technique is the diazo-transfer reaction, where a diazo group is transferred from a donor reagent (like a sulfonyl azide) to an active methylene (B1212753) compound.

Recent advancements have also introduced methods like the fragmentation of 1,3-disubstituted acyl (or aryl) triazines and a process that converts an azide (B81097) group directly into a diazo group using a phosphinoester, a reaction based on insights from the Staudinger ligation mechanism. nih.gov These methods provide access to stabilized diazo compounds that are compatible with a range of functional groups and reaction conditions. nih.gov

Table 1: General Methods for Diazo Compound Synthesis

Method Description Key Features
Diazo Transfer Transfer of a diazo group from a donor (e.g., tosyl azide) to a C-H acidic compound. Widely applicable for compounds with activated methylene groups.
Diazotization Reaction of a primary amine with nitrous acid to form a diazonium salt, which is then deprotonated. A classic method, often used for aromatic diazonium salts but adaptable for aliphatic amines under controlled conditions.
Hydrazone Oxidation Oxidation of a hydrazone (derived from a ketone) using an oxidizing agent like manganese dioxide or lead tetraacetate. Effective for synthesizing diazo compounds from corresponding carbonyl precursors. nih.gov

| Triazine Fragmentation | Fragmentation of specifically designed 1,3-disubstituted triazines to yield a diazo compound. | A more modern approach offering good control. nih.gov |

Strategies for the Chemical Derivatization and Analog Synthesis of this compound

The chemical structure of DONV allows for derivatization at several points, including the amino group, the carboxylic acid, and the diazo-ketone functionality itself. The modularity of related diazo amides suggests that DONV can be readily derivatized with various amine-bearing functional groups. wisc.eduraineslab.com These modifications are used to create affinity labels, incorporate the molecule into larger structures, or alter its physicochemical properties.

5-Diazo-4-oxo-L-norvaline is a reactive analog of asparagine and has been utilized directly as an affinity labeling reagent to identify and characterize the active sites of enzymes that process asparagine. nih.gov The diazo group is key to this function; it can form a covalent bond with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition. ontosight.ainih.gov

A prominent example is the study of human leukocyte glycoasparaginase. nih.gov In this research, radioactively labeled [5-¹⁴C]diazo-4-oxo-L-norvaline was used to covalently modify the enzyme. The incorporation of the radiolabel was directly proportional to the loss of enzymatic activity, confirming that the inhibitor targets the active site. nih.gov Further analysis revealed that the inhibitor forms an α-ketone ether linkage with the hydroxyl group of the N-terminal threonine residue of the enzyme's light subunit. nih.gov This specific and covalent modification makes DONV an excellent tool for active site mapping. nih.gov Diazo compounds can also be designed as photoaffinity probes, which upon UV irradiation, generate highly reactive carbenes that crosslink with nearby molecules. nih.gov

Table 2: Affinity Labeling of Human Glycoasparaginase with 5-Diazo-4-oxo-L-norvaline

Parameter Finding Reference
Inhibitor 5-Diazo-4-oxo-L-norvaline (DONV) nih.gov
Target Enzyme Human Leukocyte Glycoasparaginase nih.gov
Inhibition Type Irreversible, pseudo-first-order kinetics nih.gov
Binding Stoichiometry 1 molecule of inhibitor per enzyme L-subunit nih.gov
Covalent Linkage α-ketone ether bond nih.gov

| Labeled Residue | N-terminal Threonine | nih.gov |

The presence of both an amino and a carboxyl group allows this compound to be incorporated into peptides using standard peptide synthesis methodologies. researchgate.net This allows for the creation of peptide-based probes or potential therapeutics that target specific biological pathways. The synthesis of such peptidomimetics can be achieved through solid-phase or solution-phase chemistry.

For instance, a general approach involves coupling the N-terminus of DONV with the carboxyl group of an N-protected amino acid. A patent for related compounds describes reacting an N-α-protected amino acid N-hydroxysuccinimide ester with the amino group of 6-diazo-5-oxo-L-norleucine (DON), a close structural analog of DONV. google.com This reaction is typically carried out in the presence of a mild base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF). google.com Subsequent deprotection of the newly added amino acid allows for the stepwise elongation of the peptide chain. This strategy enables the synthesis of dipeptides, tripeptides, and larger peptide structures containing the reactive diazo-oxo-norvaline moiety, which can then be used to probe peptide-protein interactions or act as targeted inhibitors.

Synthesis of Affinity Labeling Reagents from this compound

Enantioselective Synthesis Approaches for Optically Pure this compound

The biological activity of chiral molecules like DONV is often highly dependent on their stereochemistry. For example, the L- and D-isomers of this compound are processed differently by certain enzymes and act as poorer inhibitors compared to related compounds like DON. researchgate.net Therefore, access to enantiomerically pure forms of DONV is critical for detailed biological studies.

Enantioselective synthesis of optically pure DONV would typically rely on starting from a chiral precursor. The most logical and common strategy is to use an optically pure amino acid, such as L-aspartic acid or D-aspartic acid, as the starting material. The synthesis would involve a series of chemical transformations to convert the side-chain carboxyl group of aspartic acid into the diazo-ketone functionality while preserving the stereochemical integrity of the α-carbon. Although specific, detailed protocols for DONV are not widely published in recent literature, this approach is a cornerstone of modern asymmetric synthesis for creating complex chiral molecules. acs.org The availability of both L- and D-isomers of DONV in research settings implies that such stereocontrolled synthetic routes or effective chiral separation methods have been successfully developed. researchgate.netcymitquimica.com

Future Directions and Emerging Research Avenues for 5 Diazo 4 Oxonorvaline

Advancements in High-Resolution Structural Studies of 5-Diazo-4-oxonorvaline-Enzyme Complexes

While early studies confirmed that DONV covalently inactivates its target enzymes, such as L-asparaginase, the precise molecular details of these interactions are a continuing area of investigation. nih.govnih.gov Future work is focused on obtaining higher-resolution crystallographic or cryogenic electron microscopy (cryo-EM) structures to provide unprecedented views of the inhibition mechanism.

A pivotal study on Pseudomonas 7A glutaminase-asparaginase (PGA) revealed that DONV inactivates the enzyme through an unexpected covalent crosslink with two active site residues, Threonine 20 and Tyrosine 34. researchgate.net This finding challenged previous assumptions and highlighted the need for more detailed structural data. Advancements in these techniques will allow researchers to visualize the conformational changes in the enzyme's active site upon binding, map the electron density of the covalent adducts with greater certainty, and understand the role of individual amino acids in catalysis and inhibition. researchgate.net These high-resolution snapshots are critical for validating biochemical hypotheses and providing a concrete foundation for the rational design of new inhibitors.

Table 1: High-Resolution Structural Studies of DONV and Analogs with Target Enzymes

EnzymeOrganismInhibitorPDB IDKey Structural Finding
Glutaminase-asparaginase (PGA)Pseudomonas 7A5-Diazo-4-oxo-L-norvaline (DONV)1DJOCovalent bond formation with two active site residues (Thr20 and Tyr34), revealing an unexpected inhibition mechanism. researchgate.net
Glutaminase-asparaginase (PGA)Pseudomonas 7A6-Diazo-5-oxo-L-norleucine (DON)1DJPCovalent modification of the same Thr20 and Tyr34 residues, suggesting a common mechanism for this class of inhibitors. researchgate.net
Homoserine Dehydrogenase (HSD)Saccharomyces cerevisiae5-hydroxy-4-oxonorvaline (B14161657) (HON)1Q7GCovalent adduct formation between the inhibitor and the NAD+ cofactor, providing a roadmap for targeting related enzymes. researchgate.net

Exploration of Novel Biochemical Targets and Inhibitory Pathways

Research has historically focused on DONV's potent inhibition of L-asparaginases and glutaminases, which are crucial for treating certain cancers like acute lymphoblastic leukemia. ijirset.comraineslab.comwisc.edu However, the chemical reactivity of the diazo group suggests that DONV may have a broader range of biological targets than currently appreciated. ontosight.ai

Emerging research aims to move beyond these canonical targets to identify new enzymes and pathways affected by DONV. For instance, studies have shown that DONV can react with the N-terminal threonine nucleophile of glycosylasparaginase, an enzyme involved in glycoprotein (B1211001) degradation. scispace.com This opens up the possibility of using DONV to probe the function of the wider class of N-terminal nucleophile (Ntn) hydrolases. nih.gov Furthermore, the structural similarity of DONV to substrates of other metabolic enzymes, such as those in the aspartate biosynthesis pathway, suggests that enzymes like homoserine dehydrogenase could be potential, yet-unexplored, targets. researchgate.net Identifying these novel targets would not only broaden the utility of DONV as a chemical probe but could also uncover new therapeutic strategies.

Table 2: Established and Emerging Biochemical Targets for this compound

Target ClassSpecific Enzyme ExampleBiological PathwayResearch Focus
Established L-AsparaginaseAmino Acid CatabolismTherapeutic agent development, active site characterization. nih.govplos.org
Established Glutaminase-AsparaginaseAmino Acid CatabolismMechanistic studies of dual-specificity inhibition. researchgate.net
Emerging GlycosylasparaginaseGlycoprotein DegradationProbing the mechanism of N-terminal nucleophile hydrolases. scispace.com
Exploratory Homoserine DehydrogenaseAmino Acid BiosynthesisPotential for developing novel antimicrobial or antifungal agents based on pathway inhibition. researchgate.net

Rational Design of Next-Generation this compound-Based Molecular Tools with Tuned Reactivity and Specificity

The future of DONV research lies not just in studying the natural compound but in using it as a scaffold for creating new molecules with enhanced properties. The goal of rational design is to synthesize analogs of DONV with fine-tuned reactivity, greater specificity for a particular enzyme target, and novel functionalities for use as molecular probes. ontosight.ai

One avenue of research involves modifying the diazo scaffold to alter its chemical stability and reactivity. For example, studies have explored how solvents like dimethylsulfoxide can increase the rate of covalent attachment to L-asparaginase by reducing the rate of non-specific decomposition. nih.gov This principle can be extended to the design of new analogs with inherently greater stability in biological systems, leading to more efficient and specific target inactivation.

Another key area is the development of DONV-based probes for chemical biology applications. By attaching reporter tags, such as fluorophores or biotin, to the DONV molecule, researchers can create tools for photoaffinity labeling to identify binding partners in complex biological mixtures or to visualize the localization of target enzymes within cells. The synthesis of such sophisticated molecular tools is a critical step in advancing our understanding of the biological roles of DONV's target enzymes. ontosight.ai

Table 3: Concepts in the Rational Design of Diazo-Containing Molecular Tools

Design StrategyExample Compound ClassIntended ImprovementPotential Application
Scaffold OptimizationStabilized Diazo CompoundsIncreased stability, reduced off-target reactionsMore efficient and specific enzyme inhibition. nih.govraineslab.com
Analog Synthesis6-Diazo-5-oxo-L-norleucine (DON)Target different but related enzymes (glutamine-dependent)Probing glutamine metabolism and related pathways. researchgate.netplos.org
Photoaffinity ProbesDiazo-compounds with photoreactive groupsCovalent labeling of binding partners upon UV activationIdentification of novel enzyme targets and interaction networks.
Bioreversible EsterificationDiazo reagents for carboxyl modificationTemporarily mask protein carboxyl groupsStudying protein structure and function by transient modification.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Diazo-4-oxonorvaline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves diazo transfer reactions or modifications of norvaline precursors. Key variables include temperature (e.g., cryogenic conditions to stabilize diazo intermediates), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., copper salts). Yield optimization requires iterative testing with HPLC or LC-MS to monitor intermediates and final product purity . For reproducibility, document stoichiometric ratios and reaction timelines, and validate results against published protocols in peer-reviewed journals (e.g., Journal of Organic Chemistry) .

Q. How is this compound characterized spectroscopically, and what analytical benchmarks should researchers use?

  • Methodological Answer: Employ a combination of 1^1H/13^13C NMR to confirm diazo and ketone functional groups (e.g., diazo peaks at ~210-220 ppm in 13^13C NMR). IR spectroscopy can validate carbonyl stretches (~1700 cm1^{-1}). Compare data with reference spectra in databases like SciFinder or Reaxys, ensuring alignment with literature-reported shifts . Include melting point analysis and elemental composition (CHNS/O) to verify purity .

Q. What are the primary biochemical applications of this compound in current research?

  • Methodological Answer: The compound is used as a mechanism-based inhibitor in enzyme studies (e.g., targeting glutamine synthetase or transaminases). Design experiments using kinetic assays (e.g., spectrophotometric monitoring of NADH depletion) and control for off-target effects via competitive inhibition assays. Reference studies in Biochemistry or ACS Chemical Biology for protocol standardization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory efficacy of this compound across different enzyme systems?

  • Methodological Answer: Conduct meta-analyses of existing data using tools like PRISMA guidelines to identify confounding variables (e.g., buffer pH, enzyme isoforms). Perform comparative kinetic studies under standardized conditions, employing statistical models (ANOVA, t-tests) to assess significance. Address discrepancies by probing structural interactions via X-ray crystallography or molecular docking simulations .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vivo studies?

  • Methodological Answer: Test stabilizers like polyethylene glycol (PEG) or cyclodextrins via stability-indicating HPLC. Use accelerated degradation studies (40°C/75% RH) to predict shelf-life. For in vivo applications, validate biocompatibility using cell viability assays (MTT) and pharmacokinetic profiling in model organisms .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer: Apply density functional theory (DFT) to calculate electron density maps of the diazo group, identifying sites for functionalization. Use QSAR models to correlate structural modifications with inhibitory activity. Validate predictions via parallel synthesis and high-throughput screening against target enzymes .

Q. What experimental controls are critical when investigating off-target effects of this compound in proteomic studies?

  • Methodological Answer: Include negative controls (e.g., diazo-free analogs) and use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomics. Employ affinity purification-mass spectrometry (AP-MS) to distinguish specific binding from background noise. Triangulate findings with CRISPR-Cas9 knockout models of suspected off-target enzymes .

Methodological Frameworks and Best Practices

  • Literature Review : Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND enzyme inhibition NOT industrial") to filter non-academic sources. Track citations via Zotero or EndNote .
  • Data Analysis : For contradictory results, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use R or Python for statistical modeling and error propagation analysis .
  • Ethical Compliance : Adhere to institutional guidelines for handling diazo compounds (e.g., fume hood use, explosion risk mitigation) as outlined in Safety Data Sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.